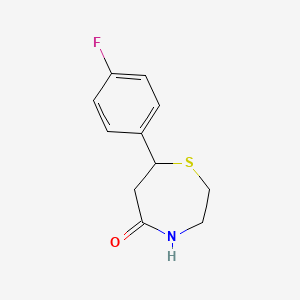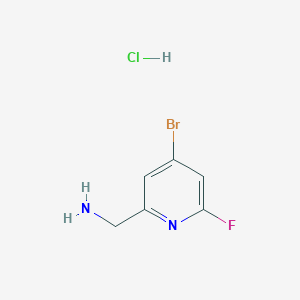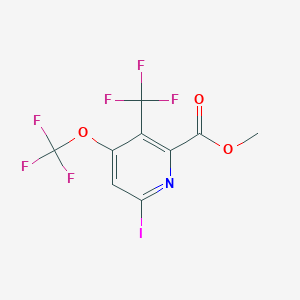
2-amino-N-(2,3-dihydro-1,4-benzodioxin-5-ylmethyl)-N-methylpropanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-2-Amino-N-((2,3-dihydrobenzo[b][1,4]dioxin-5-yl)methyl)-N-methylpropanamide is a chiral compound with potential applications in various fields of chemistry, biology, and medicine. This compound features a unique structure that includes an amino group, a dioxin ring, and a propanamide moiety, making it an interesting subject for research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-N-((2,3-dihydrobenzo[b][1,4]dioxin-5-yl)methyl)-N-methylpropanamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the dioxin ring: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the 2,3-dihydrobenzo[b][1,4]dioxin ring.
Introduction of the amino group: The amino group can be introduced through nucleophilic substitution reactions, often using reagents such as ammonia or primary amines.
Attachment of the propanamide moiety: This step involves the coupling of the dioxin ring with a propanamide precursor, typically using coupling agents like carbodiimides or phosphonium salts.
Industrial Production Methods
Industrial production of (S)-2-Amino-N-((2,3-dihydrobenzo[b][1,4]dioxin-5-yl)methyl)-N-methylpropanamide may involve optimized versions of the synthetic routes mentioned above. Large-scale production often requires the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques such as chromatography and crystallization.
Analyse Chemischer Reaktionen
Types of Reactions
(S)-2-Amino-N-((2,3-dihydrobenzo[b][1,4]dioxin-5-yl)methyl)-N-methylpropanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the amino or dioxin moieties, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Ammonia, primary amines, halogenated compounds, solvents like dichloromethane or ethanol.
Major Products Formed
Oxidation: Oxides, ketones.
Reduction: Amines, alcohols.
Substitution: Substituted derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
(S)-2-Amino-N-((2,3-dihydrobenzo[b][1,4]dioxin-5-yl)methyl)-N-methylpropanamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of novel materials, such as polymers and coatings, due to its unique structural properties.
Wirkmechanismus
The mechanism of action of (S)-2-Amino-N-((2,3-dihydrobenzo[b][1,4]dioxin-5-yl)methyl)-N-methylpropanamide involves its interaction with specific molecular targets and pathways. The compound may act by:
Binding to enzymes: Inhibiting or modulating the activity of enzymes involved in metabolic pathways.
Interacting with receptors: Binding to cellular receptors, leading to changes in cell signaling and function.
Modulating gene expression: Affecting the expression of genes involved in inflammation, cell proliferation, and apoptosis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(Diphenylamino)phenylboronic acid pinacol ester: Used in organic synthesis and as a reagent in cross-coupling reactions.
N-Methylbenzamide: Known for its use as a precursor in the synthesis of various pharmaceuticals.
Uniqueness
(S)-2-Amino-N-((2,3-dihydrobenzo[b][1,4]dioxin-5-yl)methyl)-N-methylpropanamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its chiral nature also adds to its uniqueness, making it a valuable compound for stereoselective synthesis and research.
Eigenschaften
Molekularformel |
C13H18N2O3 |
|---|---|
Molekulargewicht |
250.29 g/mol |
IUPAC-Name |
2-amino-N-(2,3-dihydro-1,4-benzodioxin-5-ylmethyl)-N-methylpropanamide |
InChI |
InChI=1S/C13H18N2O3/c1-9(14)13(16)15(2)8-10-4-3-5-11-12(10)18-7-6-17-11/h3-5,9H,6-8,14H2,1-2H3 |
InChI-Schlüssel |
WHFBETXHYNKFCM-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C(=O)N(C)CC1=C2C(=CC=C1)OCCO2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Spiro[4.6]undecane-3-carboxylic acid](/img/structure/B14796836.png)
![N-[3-[2-[(2-amino-4,5,6,7-tetrahydro-1,3-benzothiazol-6-yl)-propylamino]ethyl]-3-hydroxycyclobutyl]naphthalene-2-carboxamide](/img/structure/B14796844.png)

![2-Chloro-1-[4-[(4-chlorophenyl)methyl]piperazin-1-yl]ethanone](/img/structure/B14796873.png)
![9-chloro-7,7-dimethyl-7H-Benzo[c]fluorene](/img/structure/B14796885.png)

![(5S,9S,10S,13R,17S)-3-hydroxy-10,13-dimethyl-17-(6-methylheptan-2-yl)-1,2,3,4,5,6,7,9,11,12,16,17-dodecahydrocyclopenta[a]phenanthren-15-one](/img/structure/B14796894.png)

![N-[2-(tetrazolidin-5-yl)phenyl]-5,6,7,8-tetrahydronaphthalen-1-amine](/img/structure/B14796909.png)




![(2E)-N'-[(4-bromo-2-methylphenoxy)acetyl]-3-(4-methoxyphenyl)prop-2-enehydrazide](/img/structure/B14796937.png)
